(3R)-1-Boc-3-azido-pyrrolidine

描述

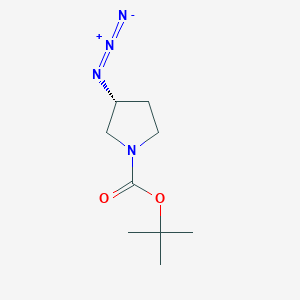

(3R)-1-Boc-3-azido-pyrrolidine is a chemical compound that belongs to the class of azido-pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an azido group at the third position of the pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-Boc-3-azido-pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (3R)-pyrrolidine-3-ol.

Protection: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Azidation: The hydroxyl group at the third position is converted to an azido group. This is typically done by first converting the hydroxyl group to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting mesylate or tosylate is then treated with sodium azide (NaN3) to form the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures for handling azides, which can be explosive.

化学反应分析

Types of Reactions

(3R)-1-Boc-3-azido-pyrrolidine undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or catalytic hydrogenation.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Reduction: Triphenylphosphine (PPh3) in the presence of water or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Sodium azide (NaN3) for azidation reactions.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

Reduction: (3R)-1-Boc-3-aminopyrrolidine.

Cycloaddition: Triazole derivatives.

科学研究应用

Medicinal Chemistry

(3R)-1-Boc-3-azido-pyrrolidine is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential as drug candidates targeting various diseases:

- Synthesis of Triazole Derivatives : The azido group can be converted into triazole rings via cycloaddition reactions, which are valuable in drug development for enhancing binding affinity to biological targets.

- Development of GPBAR1 Agonists : Research has shown that derivatives of pyrrolidine compounds can act as agonists for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic and inflammatory diseases .

Chemical Biology

The azido functionality allows this compound to participate in click chemistry, a powerful method for labeling and modifying biomolecules:

- Bioorthogonal Reactions : The azide can react with alkynes to form triazoles, enabling the selective tagging of proteins or other biomolecules without interfering with cellular processes.

Material Science

In material science, this compound is used to synthesize functionalized polymers:

- Functionalized Polymers : The compound can be incorporated into polymer matrices to impart specific properties such as improved mechanical strength or biocompatibility, which are crucial for applications in drug delivery systems.

Case Study 1: Synthesis of GPBAR1 Agonists

A series of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives were synthesized from this compound. These compounds were evaluated for their ability to selectively activate GPBAR1, showing promise for treating conditions like type 2 diabetes and obesity .

Case Study 2: Click Chemistry Applications

In a study focusing on bioorthogonal chemistry, this compound was employed to label peptides selectively. This approach allowed researchers to track the distribution and interaction of peptides within biological systems, demonstrating the utility of azide-based chemistry in biological research .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of triazole derivatives | Enhanced binding affinity to biological targets |

| Chemical Biology | Click chemistry for biomolecule labeling | Selective tagging without disrupting cellular functions |

| Material Science | Development of functionalized polymers | Improved properties for drug delivery systems |

作用机制

The mechanism of action of (3R)-1-Boc-3-azido-pyrrolidine depends on its chemical transformations:

Reduction to Amine: The azido group is reduced to an amine, which can then participate in hydrogen bonding and other interactions with biological targets.

Cycloaddition to Triazole: The formation of triazole rings through cycloaddition reactions can enhance the stability and binding affinity of the resulting compounds to their molecular targets.

相似化合物的比较

Similar Compounds

(3R)-1-Boc-3-aminopyrrolidine: The reduced form of (3R)-1-Boc-3-azido-pyrrolidine.

(3R)-1-Boc-3-hydroxy-pyrrolidine: The precursor in the synthesis of this compound.

(3R)-1-Boc-3-chloro-pyrrolidine: An intermediate in the azidation process.

Uniqueness

This compound is unique due to the presence of both a Boc protecting group and an azido group, which confer distinct reactivity and versatility in synthetic applications. The azido group allows for bioorthogonal reactions, making it valuable in chemical biology and medicinal chemistry.

生物活性

(3R)-1-Boc-3-azido-pyrrolidine is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications in various therapeutic areas.

Pyrrolidine derivatives, including this compound, have been widely studied for their biological activities, particularly as enzyme inhibitors and in the development of therapeutic agents. The azido group in this compound provides a versatile functionality for further chemical transformations, making it a valuable intermediate in organic synthesis.

2. Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is constructed through cyclization reactions.

- Boc Protection : The nitrogen atom is protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during subsequent reactions.

- Azidation : The introduction of the azido group is achieved through nucleophilic substitution or other azidation methods.

3.1 Enzyme Inhibition

This compound has shown potential as an inhibitor for various enzymes:

- Nitric Oxide Synthase (NOS) : Studies indicate that pyrrolidine derivatives can act as selective inhibitors for different NOS isoforms, which are crucial in regulating vascular functions and neurotransmission . For instance, modifications on the pyrrolidine scaffold have led to compounds with improved selectivity and potency against neuronal NOS (nNOS).

3.2 Antiviral Activity

Research has demonstrated that certain pyrrolidine derivatives exhibit antiviral properties, particularly against HIV:

- CCR5 Receptor Antagonism : Compounds similar to this compound have been evaluated for their ability to inhibit the CCR5 receptor, a critical co-receptor for HIV entry into cells. One study reported an IC50 value of 2.9 nM for a related compound, indicating strong antiviral activity .

3.3 Other Biological Activities

The biological profile of this compound extends to:

- Anticancer Potential : The compound's structural features make it a candidate for developing anticancer agents. Its ability to interfere with specific cellular pathways involved in tumor growth has been explored .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may protect against neurodegenerative conditions by modulating nitric oxide levels .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Case Study 1: Inhibition of Nitric Oxide Synthase

A series of pyrrolidine derivatives were tested for their ability to inhibit nNOS in vitro. The results indicated that specific stereochemical configurations significantly impacted inhibitory potency, with the (3R) configuration showing enhanced activity compared to its counterparts .

Case Study 2: Antiviral Efficacy Against HIV

In vitro studies on compounds structurally related to this compound revealed effective inhibition of HIV replication across multiple strains. The most potent derivative exhibited an EC50 ranging from 0.3 nM to 30 nM, showcasing its potential as an antiviral agent .

6. Conclusion

This compound represents a promising scaffold in drug discovery due to its diverse biological activities, particularly as an enzyme inhibitor and antiviral agent. Ongoing research into its structure-activity relationships will likely yield new therapeutic candidates targeting various diseases.

属性

IUPAC Name |

tert-butyl (3R)-3-azidopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNQETRAMMATCR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。